![molecular formula C19H13ClN2O2 B13571126 2-[(2-chloro-3-methylquinolin-6-yl)methyl]-2,3-dihydro-1H-isoindole-1,3-dione](/img/structure/B13571126.png)
2-[(2-chloro-3-methylquinolin-6-yl)methyl]-2,3-dihydro-1H-isoindole-1,3-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[(2-chloro-3-methylquinolin-6-yl)methyl]-2,3-dihydro-1H-isoindole-1,3-dione is a complex organic compound that belongs to the class of quinoline derivatives. Quinoline derivatives are known for their diverse pharmacological activities, including antimalarial, antifungal, and antidepressant properties
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2-chloro-3-methylquinolin-6-yl)methyl]-2,3-dihydro-1H-isoindole-1,3-dione typically involves multiple steps. One common method starts with the synthesis of 2-chloro-3-formyl-6-methylquinoline, which is then reduced to 2-chloro-3-(hydroxymethyl)-6-methylquinoline using sodium borohydride in methanol . This intermediate is then converted to 2-chloro-3-(chloromethyl)-6-methylquinoline by refluxing with thionyl chloride in dry benzene . The final step involves the nucleophilic substitution of 2-chloro-3-(chloromethyl)-6-methylquinoline with aniline in absolute ethanol in the presence of triethylamine as a base .
Industrial Production Methods
Industrial production methods for this compound would likely involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Continuous flow reactors and other advanced techniques might be employed to achieve efficient large-scale production.
Analyse Des Réactions Chimiques
Types of Reactions
2-[(2-chloro-3-methylquinolin-6-yl)methyl]-2,3-dihydro-1H-isoindole-1,3-dione can undergo various chemical reactions, including:
Nucleophilic Substitution: This is a key reaction in its synthesis, where the chlorine atom is replaced by an amine group.
Oxidation and Reduction: The compound can be involved in redox reactions, particularly during its synthesis.
Cyclization: This reaction is crucial for forming the isoindole ring structure.
Common Reagents and Conditions
Sodium Borohydride (NaBH4): Used for the reduction of formyl groups to hydroxymethyl groups.
Thionyl Chloride (SOCl2): Used for converting hydroxymethyl groups to chloromethyl groups.
Triethylamine (TEA): Acts as a base in nucleophilic substitution reactions.
Major Products
The major product of these reactions is the target compound, this compound. By-products may include unreacted starting materials and side products from incomplete reactions.
Applications De Recherche Scientifique
2-[(2-chloro-3-methylquinolin-6-yl)methyl]-2,3-dihydro-1H-isoindole-1,3-dione has several scientific research applications:
Mécanisme D'action
The mechanism of action of 2-[(2-chloro-3-methylquinolin-6-yl)methyl]-2,3-dihydro-1H-isoindole-1,3-dione involves its interaction with specific molecular targets. These targets may include enzymes and receptors involved in various biological pathways. The compound’s effects are mediated through its ability to bind to these targets and modulate their activity, leading to changes in cellular processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-chloro-3-(chloromethyl)-6-methylquinoline: An intermediate in the synthesis of the target compound.
N-[(2-chloro-6-methylquinolin-3-yl)methyl]aniline: Another quinoline derivative with similar pharmacological properties.
Quinolinyl-pyrazoles: Compounds with similar structural features and biological activities.
Uniqueness
2-[(2-chloro-3-methylquinolin-6-yl)methyl]-2,3-dihydro-1H-isoindole-1,3-dione is unique due to its specific combination of a quinoline ring and an isoindole ring. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for research and development .
Propriétés
Formule moléculaire |
C19H13ClN2O2 |
|---|---|
Poids moléculaire |
336.8 g/mol |
Nom IUPAC |
2-[(2-chloro-3-methylquinolin-6-yl)methyl]isoindole-1,3-dione |
InChI |
InChI=1S/C19H13ClN2O2/c1-11-8-13-9-12(6-7-16(13)21-17(11)20)10-22-18(23)14-4-2-3-5-15(14)19(22)24/h2-9H,10H2,1H3 |
Clé InChI |
NFTOTMVANMFNIL-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC2=C(C=CC(=C2)CN3C(=O)C4=CC=CC=C4C3=O)N=C1Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



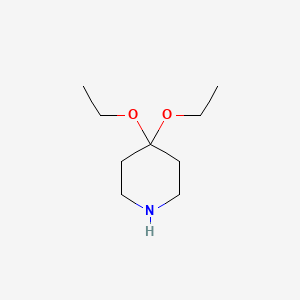
![rac-tert-butyl N-{[(1R,3S)-3-(aminomethyl)cyclohexyl]methyl}carbamate](/img/structure/B13571069.png)
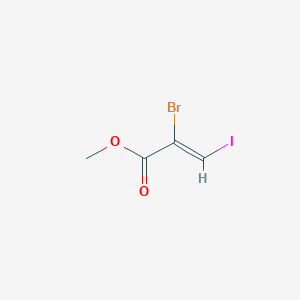
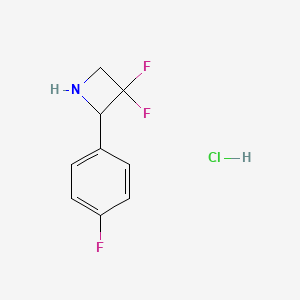
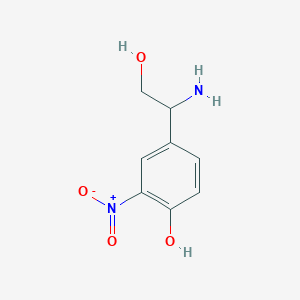
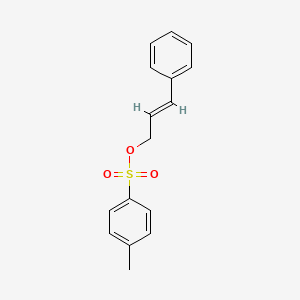
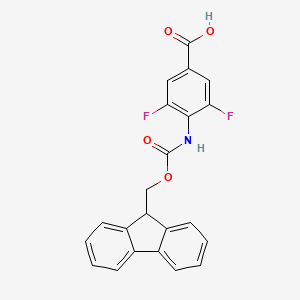
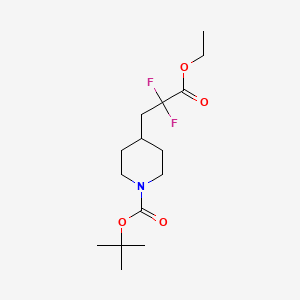
aminedihydrochloride](/img/structure/B13571104.png)
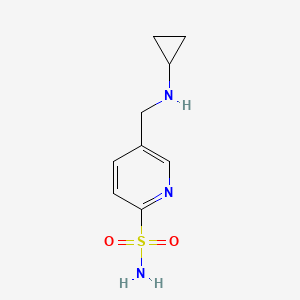
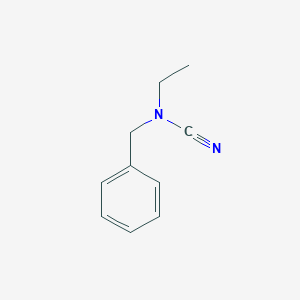
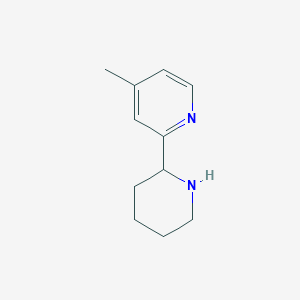
![Tert-butyl4-[4-(trifluoromethanesulfonyloxy)pyrimidin-2-yl]-1,4-diazepane-1-carboxylate](/img/structure/B13571122.png)
